(3S,4R,5S)-Oseltamivir is a synthetic antiviral compound primarily used in the treatment and prophylaxis of influenza viruses A and B. It acts as a neuraminidase inhibitor, preventing the virus from spreading within the host. Oseltamivir is marketed under various brand names, including Tamiflu and Ebilfumin, and is classified as a gamma amino acid derivative within the broader category of organic compounds.
Oseltamivir is derived from shikimic acid, which is obtained from the Chinese star anise or through fermentation processes involving recombinant Escherichia coli. This compound was first developed by Gilead Sciences and later marketed by Hoffmann-La Roche.
Oseltamivir is categorized as:
The synthesis of Oseltamivir involves multiple steps, primarily utilizing shikimic acid as a starting material. The Roche synthesis method, which avoids the use of hazardous azide reagents, is notable for its efficiency.
The synthesis can be summarized as follows:
Technical details indicate that controlling stereochemistry is crucial due to multiple chiral centers in the molecule.
Oseltamivir has a complex molecular structure characterized by several functional groups and stereocenters.
The compound appears as a white crystalline solid with a melting point between 190°C and 206°C. Its solubility in water enhances its usability in clinical settings.
Oseltamivir undergoes several chemical reactions during its metabolism and therapeutic action.
Technical details suggest that this mechanism effectively reduces viral shedding and limits infection spread within the host.
The mechanism by which Oseltamivir exerts its antiviral effects involves specific interactions with viral components.
Oseltamivir possesses distinct physical and chemical properties relevant to its function as an antiviral agent.
Property | Value |
---|---|
Molecular Weight | 312.4 g/mol |
Octanol/Water Partition Coefficient | 1 |
Number of Chiral Centers | 4 |
These properties contribute to its effectiveness as a therapeutic agent against influenza viruses.
Oseltamivir is primarily used in clinical settings for:
(3S,4R,5S)-Oseltamivir (oseltamivir) functions as a potent competitive inhibitor of influenza neuraminidase through precise structural mimicry of the natural substrate, sialic acid (N-acetylneuraminic acid). The active metabolite, oseltamivir carboxylate, features a cyclohexene scaffold that structurally resembles the planar pyranose ring of sialic acid, enabling specific docking within the enzyme's conserved active site [1]. Critical structural differences, however, enhance its inhibitory potency: replacement of the substrate's glycerol side chain with a hydrophobic pentyl ether group (3-pentyloxy moiety) and substitution of the 4-hydroxyl group with an amino function [1] [9]. These modifications facilitate robust interactions within three distinct binding pockets of the neuraminidase active site:
Table 1: Key Interactions of Oseltamivir Carboxylate in the Influenza Neuraminidase Active Site
Oseltamivir Moiety | Neuraminidase Residue | Interaction Type | Functional Significance |
---|---|---|---|
Carboxylate | Arg118, Arg292, Arg371 | Salt Bridge | Mimics substrate binding; anchors inhibitor |
4-Acetamido Group | Glu276 | Hydrogen Bond | Mimics substrate orientation |
5-Amino Group | Asp151, Water molecules | Hydrogen Bond | Stabilizes binding conformation |
3-Pentyloxy Chain | Ile222, Trp178, Ala246 | Hydrophobic | Enhanced binding affinity; key differentiator from substrate |
Cyclohexene Core | Framework residues | Shape Complementarity | Optimal fit within active site cavity |
Crystallographic studies, particularly of the H5N1 neuraminidase (e.g., A/Viet Nam/1203/2004(H5N1)), reveal that oseltamivir carboxylate binds with significantly higher affinity (Kᵢ in the low nanomolar range) than the natural substrate, effectively blocking the catalytic function essential for viral release [9]. The binding kinetics demonstrate slow dissociation rates, contributing to prolonged inhibition [1].
The stereochemical configuration (3S,4R,5S) of oseltamivir carboxylate is paramount for its biological activity. This specific three-dimensional arrangement allows optimal spatial orientation of its functional groups to complement the geometry of the neuraminidase active site, which is conserved across influenza A and B viruses [1] [7]. The active site possesses a distinct chiral environment that selectively recognizes the natural substrate's D-isomer configuration. Consequently:
The high mutation rate of influenza RNA-dependent RNA polymerase (approximately 10⁻³ to 10⁻⁴ errors per replication cycle) generates significant genetic diversity, providing the substrate for selective pressures, including antiviral use [2] [10]. Neuraminidase inhibitors like oseltamivir impose strong selection pressure for mutations that reduce drug binding while preserving enzyme function critical for viral fitness. Key resistance mechanisms involve:
Table 2: Major Neuraminidase Mutations Associated with Oseltamivir Resistance and Compensatory Mechanisms
Mutation (N1 Numbering) | Location | Impact on Oseltamivir | Impact on Viral Fitness | Compensatory/ Permissive Mutations |
---|---|---|---|---|
H274Y | Active Site | High-level resistance | Severely reduced (in early backgrounds); Moderate in modern strains | V234M, R222Q (stabilize NA) |
E119V | Active Site | Reduced binding affinity | Variable; often reduced | None definitively identified |
R292K | Active Site | High-level resistance | Severely reduced | Rarely seen clinically |
N294S | Active Site | Reduced binding affinity | Slightly reduced | None definitively identified |
I222R/V/T | Framework | Variable resistance | Variable; I222R often reduces fitness | H274Y (complex interactions) |
V234M, R222Q | Framework | No direct impact | Enhanced stability/surface expression | Compensate for H274Y fitness cost |
Resistance prevalence varies significantly by strain and host population. Immunocompromised individuals, experiencing prolonged viral replication, provide a significant reservoir for the generation and selection of resistant mutants, particularly within the A(H1N1)pdm09 lineage [8]. While resistant H5N1 strains have been reported, they remain relatively rare, potentially due to fitness constraints in this zoonotic context [3] [5].
Preclinical and clinical evidence strongly supports the efficacy of oseltamivir against avian influenza viruses, particularly highly pathogenic avian influenza (HPAI) H5N1, although outcomes are critically dependent on early treatment initiation and achieving sufficient systemic exposure of the active carboxylate metabolite.
Systemic distribution is crucial, demonstrated by studies showing oral oseltamivir (distributed systemically) protected contact chickens in an H5N2 model, while locally acting zanamivir (inhaled, primarily lung distribution) did not [3].
Clinical Evidence (Human H5N1): Observational data from human H5N1 cases consistently link earlier oseltamivir administration with improved survival. Analysis of the Avian Influenza Registry (177 patients from 8 countries) showed:
Pooled data from Vietnam, Thailand, Indonesia, and Turkey showed survival of 53% (8/15) when oseltamivir was started within 5 days of symptom onset versus 26% (5/19) when started ≥6 days after onset [3].
Viral Kinetics and Dose-Response: Higher doses (e.g., 150 mg twice daily vs. standard 75 mg twice daily) and prolonged treatment durations (e.g., 10 days vs. 5 days) have been explored clinically for severe H5N1 infection, aiming to overcome high viral loads and potential sanctuary sites [3] [5]. These strategies are supported by pharmacodynamic modeling linking oseltamivir carboxylate exposure (AUC, Cₘᵢₙ) to reductions in viral load and improved clinical outcomes. While direct comparative efficacy data for high-dose regimens in H5N1 is limited, observational data suggests potential benefits in severe cases [3] [5].
Table 3: Impact of Oseltamivir Treatment Timing on Survival in Human H5N1 Influenza
Time to Oseltamivir Initiation After Symptom Onset | Survival Rate | Data Source |
---|---|---|
1-2 Days | 75% (6/8) | Avian Influenza Registry [3] |
≤ 5 Days | 53% (8/15) | Pooled Data (Vietnam, Thailand, Indonesia, Turkey) [3] |
6-8 Days | 52% (12/23) | Avian Influenza Registry [3] |
≥ 6 Days | 26% (5/19) | Pooled Data (Vietnam, Thailand, Indonesia, Turkey) [3] |
No Antiviral Treatment | 11-25% | Multiple sources [3] |
These findings underscore that oseltamivir's pharmacodynamic effect of reducing viral replication and load is a key determinant of survival in severe avian influenza infections, but its effectiveness is heavily contingent upon early intervention to halt the rapid, destructive viral replication cycle characteristic of H5N1 [3] [5].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0